4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
Description
4-(4-Chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is a Schiff base derivative characterized by a piperazine backbone substituted with a 4-chlorobenzyl group and a 2-nitrobenzylidene moiety. This compound belongs to a class of nitrogen-containing heterocycles known for their versatility in medicinal chemistry, catalysis, and materials science.
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c19-17-7-5-15(6-8-17)14-21-9-11-22(12-10-21)20-13-16-3-1-2-4-18(16)23(24)25/h1-8,13H,9-12,14H2/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBWGDGYZKOBF-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural differences and properties of compounds closely related to 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine:
*Hypothetical structure inferred from analogs. †Calculated based on substituent contributions.
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance stability and influence reactivity. For example, the 2-nitro group in the target compound may increase electrophilicity compared to analogs with methoxy or methyl substituents .
- Substituent position : The 4-chlorobenzyl group (para-substitution) in the target compound likely enhances π-π stacking interactions in biological targets compared to ortho-substituted analogs (e.g., 2-chlorobenzyl in ).
Key Differentiators and Challenges
- Selectivity : Unlike analogs with methoxy or methyl groups, the nitro substituent in the target compound may confer higher reactivity but lower metabolic stability.
- Data Gaps: Limited experimental data (e.g., solubility, toxicity) for the target compound necessitate further studies, unlike well-characterized analogs like CID 5347969 .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, and how can reaction conditions be standardized?
Answer:
The compound is synthesized via a Schiff base condensation between 4-(4-chlorobenzyl)piperazine and 2-nitrobenzaldehyde. Key parameters include:
- Solvent selection : Ethanol or methanol under mild acidic conditions (e.g., glacial acetic acid) enhances imine bond formation .
- Reaction monitoring : TLC or HPLC at 12–24 hours ensures completion .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Advanced: How can researchers address impurities arising from side reactions during synthesis, such as incomplete condensation or oxidation?
Answer:
Common impurities include unreacted aldehydes or oxidized intermediates. Mitigation strategies:
- Temperature control : Maintain reflux at 60–70°C to prevent aldehyde decomposition .
- Inert atmosphere : Use nitrogen to minimize oxidation of the nitro group .
- Post-synthesis analysis : LC-MS or H NMR identifies byproducts; preparative HPLC isolates target compound .
Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?
Answer:
- H/C NMR : Confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic substituents .
- FT-IR : Detect C=N stretch (~1600–1650 cm) and nitro group vibrations (~1520 cm) .
- Mass spectrometry : ESI-MS provides molecular ion ([M+H]) and fragmentation patterns .
Advanced: How does computational modeling (e.g., DFT) aid in predicting the compound’s reactivity or binding affinity?
Answer:
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, the nitro group may hydrogen bond with catalytic residues .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Substituent variation : Replace 2-nitrobenzylidene with electron-withdrawing groups (e.g., 3,4-dichloro) to improve enzyme binding .
- Piperazine modifications : Introduce methyl or ethyl groups to modulate lipophilicity and bioavailability .
- Pharmacophore mapping : Identify critical moieties (e.g., nitro group for redox activity) using 3D-QSAR .
Basic: What stability considerations are critical for long-term storage of the compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Moisture control : Use desiccants to avoid hydrolysis of the imine bond .
- Degradation analysis : Accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Standardize assays : Adopt CLSI guidelines for antimicrobial testing to reduce variability .
- Control for solvent effects : DMSO concentration in cell-based assays should be ≤0.1% to avoid false positives .
- Meta-analysis : Compare IC values across studies using standardized units (e.g., µM) .
Basic: What crystallographic methods are used to determine the compound’s solid-state structure?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms E-configuration of the imine .
- Powder XRD : Assess polymorphic forms and crystallinity post-synthesis .
Advanced: How does the compound’s coordination chemistry with transition metals (e.g., Cu2+^{2+}2+) influence its applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
